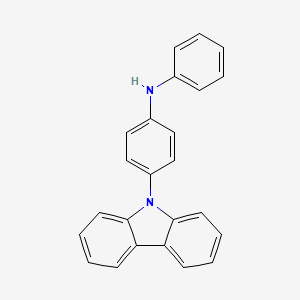

![molecular formula C12H10BrF3N2O2 B1589184 (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide CAS No. 206193-17-1](/img/structure/B1589184.png)

(2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide

Vue d'ensemble

Description

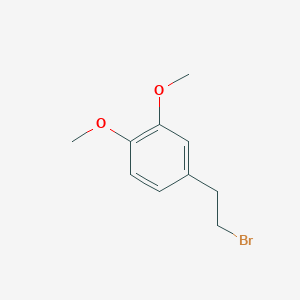

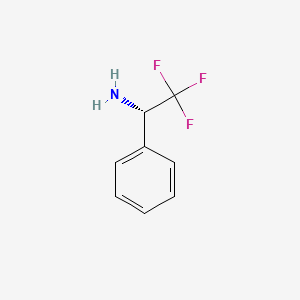

“(2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide” is a chemical compound that belongs to the class of amides. It has a molecular formula of C12H10BrF3N2O2 and a molecular weight of 351.12 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 351.11900 . Unfortunately, the available resources do not provide information on its density, boiling point, melting point, or flash point .Applications De Recherche Scientifique

Inhibition of Human Leukocyte Elastase

A study by Doucet et al. (1997) on the inhibition of human leukocyte elastase (HLE) explores the stereospecific synthesis and chiral recognition of dissymmetrically C3-substituted β-lactams, highlighting the significance of the bromofluorocarbon configuration on enzyme inhibition efficiency (Doucet et al., 1997).

Analogs of Leflunomide's Active Metabolite

Research by Ghosh, Zheng, and Uckun (1999) on analogs of A77 1726, the active metabolite of the immunosuppressive drug leflunomide, discusses the synthesis and molecular structure of compounds with potential for inhibiting the epidermal growth factor receptor (EGFR) (Ghosh, Zheng, & Uckun, 1999).

Inhibitors of Pyruvate Dehydrogenase Kinase

Bebernitz et al. (2000) describe the optimization of anilide derivatives of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid as inhibitors of pyruvate dehydrogenase kinase (PDHK), a key enzyme in metabolic pathways, highlighting the structure-activity relationship and potential therapeutic applications (Bebernitz et al., 2000).

Antipathogenic Activity of Thiourea Derivatives

A study by Limban, Marutescu, and Chifiriuc (2011) on the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives examines their potential as novel anti-microbial agents with significant effects on bacterial strains known for biofilm growth (Limban, Marutescu, & Chifiriuc, 2011).

Quantum Mechanical and Spectroscopic Studies

Chandralekha et al. (2019) conducted quantum mechanical, NMR, and X-ray diffraction studies on N-[4-cyano-3-(trifluoromethyl) phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, also known as Bicalutamide, detailing its electronic properties and molecular interactions, potentially useful in understanding the molecular basis of its biological activities (Chandralekha et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

Related compounds have been shown to interact with the androgen receptor . The androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics.

Mode of Action

Similar compounds have been identified as full agonists in vitro, showing high binding affinity . This suggests that the compound might bind to its target receptor and induce a biological response.

Biochemical Pathways

Related compounds have been shown to suppress serum concentrations of lh and fsh , which are key hormones in the reproductive system. This could suggest that the compound affects the hypothalamic-pituitary-gonadal axis, a major part of the endocrine system.

Pharmacokinetics

Related compounds have been shown to have favorable pharmacokinetic properties . Pharmacokinetic studies of similar compounds have shown oral bioavailability and a moderate terminal half-life .

Result of Action

Related compounds have been shown to increase bone mineral density and lean mass but reduce fat mass in a dose-dependent manner . This suggests that the compound might have similar effects.

Action Environment

The broad application of related compounds arises from the exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound might also exhibit stability and efficacy under a variety of environmental conditions.

Propriétés

IUPAC Name |

(2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrF3N2O2/c1-11(20,6-13)10(19)18-8-3-2-7(5-17)9(4-8)12(14,15)16/h2-4,20H,6H2,1H3,(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZFXNCCDXABCT-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CBr)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440175 | |

| Record name | (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |

CAS RN |

206193-17-1 | |

| Record name | (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

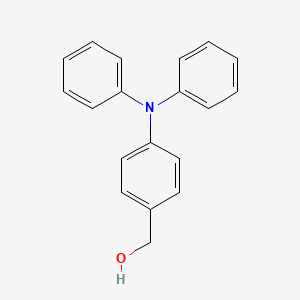

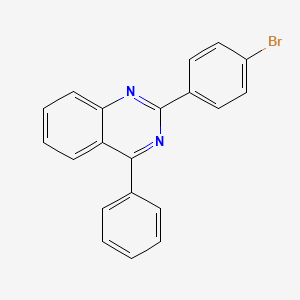

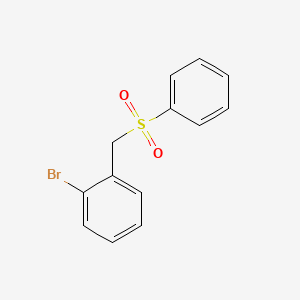

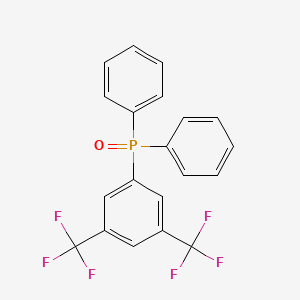

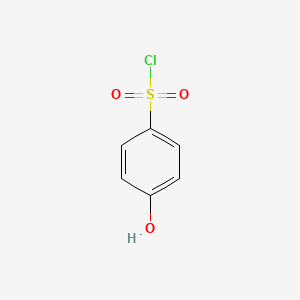

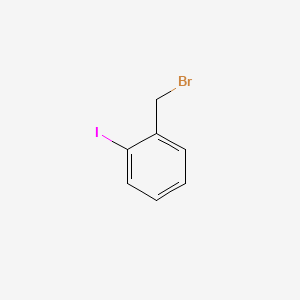

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1589122.png)